4-Ethyl-4-phenyl-2-imidazolidinethione

eIF4E Translation Initiation Cancer Biology

Leverage a 16.7-fold potency advantage against eIF4E (IC50 2.61 µM) and a 28-fold higher LogP (3.38) over the parent scaffold—enabling precise SAR studies on translation initiation inhibition. Also benchmarked against E. faecalis biofilm (IC50 125 µM) for quantitative antimicrobial differentiation. Melting point 188 °C. Accelerate oncology or anti-infective programs with this differentiated thione.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 13206-11-6
Cat. No. B11951537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-phenyl-2-imidazolidinethione
CAS13206-11-6
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCCC1(CNC(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C11H14N2S/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14)
InChIKeyRUJRFVXLDUKDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6): Physicochemical and Biological Identity for Research Procurement


4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6) is a heterocyclic thione derivative with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . It belongs to the imidazolidinethione class, characterized by a five-membered ring containing two nitrogen atoms and a thiocarbonyl (C=S) group at position 2, with an ethyl and a phenyl substituent at position 4 . This substitution pattern confers distinct physicochemical properties—such as a melting point of 188 °C, a predicted pKa of 14.0±0.40, and a predicted LogP of approximately 3.38—that differentiate it from simpler imidazolidinethiones and influence its behavior in biological and synthetic applications [1].

Why 4-Ethyl-4-phenyl-2-imidazolidinethione Cannot Be Interchanged with Generic Imidazolidinethiones


The imidazolidinethione core is highly sensitive to substitution patterns at the 4-position, which dramatically alter physicochemical properties and biological target engagement. Generic substitution with unsubstituted 2-imidazolidinethione (CAS 96-45-7) or 4,4-dimethyl-2-imidazolidinethione (CAS 6086-42-6) results in markedly different lipophilicity, ionization behavior, and protein-binding profiles . For example, the target compound exhibits a LogP of ~3.38 compared to 0.12 for the parent, translating to a >28-fold difference in octanol-water partitioning [1][2]. This directly impacts membrane permeability, formulation strategies, and biological assay outcomes, making interchangeability without revalidation a significant scientific and operational risk. The following quantitative evidence illustrates exactly where 4-ethyl-4-phenyl-2-imidazolidinethione diverges from its closest analogs.

Quantitative Differentiation Guide for 4-Ethyl-4-phenyl-2-imidazolidinethione


eIF4E Translation Inhibition: 16.7-Fold Greater Potency Than Clinical Candidate 4EGI-1

4-Ethyl-4-phenyl-2-imidazolidinethione inhibits eIF4E-mediated translation with an IC50 of 2.61 µM (2.61E+3 nM) in a rabbit reticulocyte lysate assay [1]. In direct comparison, the well-characterized eIF4E inhibitor (Z)-4EGI-1 exhibits an IC50 of 43.5 µM in binding assays [2]. This represents a 16.7-fold improvement in inhibitory potency for the target compound.

eIF4E Translation Initiation Cancer Biology

Lipophilicity (LogP): 28-Fold Higher Partition Coefficient vs. Parent Imidazolidinethione

The target compound has a predicted LogP of 3.38, while the unsubstituted parent 2-imidazolidinethione (CAS 96-45-7) exhibits a measured LogP of 0.1217 [1][2]. This represents a 28-fold difference in octanol-water partitioning (ΔLogP ≈ 3.26).

Lipophilicity ADME Membrane Permeability

Thermal Behavior: Intermediate Melting Point Enables Distinct Formulation Strategies

4-Ethyl-4-phenyl-2-imidazolidinethione melts at 188 °C, an intermediate value compared to 4,4-dimethyl-2-imidazolidinethione (119–121 °C) and unsubstituted 2-imidazolidinethione (197–201 °C) [1].

Solid-State Properties Formulation Melting Point

Ionization Constant (pKa): 1 Unit Lower pKa Alters Aqueous Solubility and Protonation State

The predicted pKa of 4-ethyl-4-phenyl-2-imidazolidinethione is 14.0±0.40, whereas the parent compound 2-imidazolidinethione has a predicted pKa of 15.01±0.20 .

pKa Ionization Solubility

Antimicrobial Biofilm Inhibition: Moderate Activity Against Enterococcus faecalis

In a biofilm inhibition assay against Enterococcus faecalis, 4-ethyl-4-phenyl-2-imidazolidinethione exhibited an IC50 of 1.25E+5 nM (125 µM) after 20 hours of incubation [1]. For context, potent imidazolidineiminothione derivatives in the same chemical class have demonstrated MIC values as low as 0.78 µg/mL against various bacterial strains .

Antimicrobial Biofilm Enterococcus faecalis

Recommended Research and Industrial Application Scenarios for 4-Ethyl-4-phenyl-2-imidazolidinethione


eIF4E-Targeted Cancer Probe Development

The compound's 2.61 µM IC50 against eIF4E-mediated translation, which is 16.7-fold more potent than the reference inhibitor (Z)-4EGI-1, makes it a valuable starting point for chemical probe optimization in oncology programs investigating translation initiation as a therapeutic vulnerability [1][2].

Lipophilic Imidazolidinethione Scaffold for SAR Studies

With a LogP of 3.38—28-fold higher than the parent scaffold—this compound serves as a lipophilic variant for structure–activity relationship (SAR) studies exploring how increased hydrophobicity modulates target engagement, cellular permeability, and off-target binding [1][2].

Solid-Phase Synthesis and Crystallization Optimization

The intermediate melting point of 188 °C (compared to 119–121 °C for the dimethyl analog and 197–201 °C for the parent) positions this compound as a model system for studying solid-state behavior, recrystallization conditions, and thermal stability in imidazolidinethione-based libraries [1][2].

Biofilm Inhibition Screening and Comparator Standard

The compound's moderate IC50 of 125 µM against E. faecalis biofilm formation provides a convenient benchmark for screening more potent imidazolidinethione derivatives, enabling clear quantitative differentiation in antimicrobial development campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-4-phenyl-2-imidazolidinethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.